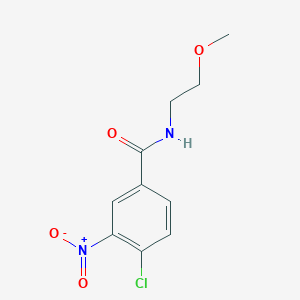![molecular formula C14H21ClN2O3S B4700984 3-chloro-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4700984.png)
3-chloro-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide
Descripción general
Descripción
3-chloro-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPBQ or CP-96,345 and is a selective antagonist of the dopamine D3 receptor.
Mecanismo De Acción
CPBQ acts as a selective antagonist of the dopamine D3 receptor. It binds to the receptor and prevents dopamine from binding, which results in a decrease in the activity of the receptor. This mechanism of action has been linked to the potential therapeutic effects of CPBQ in addiction and other neurological disorders.
Biochemical and Physiological Effects:
CPBQ has been shown to have various biochemical and physiological effects. It has been found to decrease drug-seeking behavior in animal models of addiction. CPBQ has also been shown to decrease the rewarding effects of drugs of abuse, such as cocaine and methamphetamine. Additionally, CPBQ has been found to have antipsychotic effects in animal models of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPBQ in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of the dopamine D3 receptor without interfering with other receptors. However, CPBQ is a complex compound that requires expertise in organic chemistry to synthesize. Additionally, CPBQ is not readily available commercially, which can make it difficult for researchers to obtain.
Direcciones Futuras
There are many future directions for research on CPBQ. One area of research is the development of new drugs that target the dopamine D3 receptor for the treatment of addiction and other neurological disorders. Additionally, CPBQ could be used as a tool in neuroscience research to study the role of the dopamine D3 receptor in various neurological disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of CPBQ and its potential therapeutic applications.
Conclusion:
In conclusion, CPBQ is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of CPBQ is a complex process that requires expertise in organic chemistry. CPBQ acts as a selective antagonist of the dopamine D3 receptor and has been extensively studied for its potential therapeutic applications in addiction and other neurological disorders. CPBQ has many advantages in lab experiments, but its synthesis can be a limitation. There are many future directions for research on CPBQ, including the development of new drugs and further understanding of its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
CPBQ has been extensively studied for its potential applications in various fields of science. It has been used as a tool in neuroscience research to study the role of dopamine D3 receptors in addiction and other neurological disorders. CPBQ has also been used in medicinal chemistry research to develop new drugs that target the dopamine D3 receptor.
Propiedades
IUPAC Name |
3-chloro-4-methoxy-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S/c1-20-14-6-5-12(11-13(14)15)21(18,19)16-7-4-10-17-8-2-3-9-17/h5-6,11,16H,2-4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMHNORDULKZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-allyl-3,9-dimethyl-1-(2-methyl-2-propen-1-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4700909.png)

![N-(3,4-dichlorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4700924.png)

![ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4700949.png)
![N-{[2-(3,4-dimethoxybenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methoxybenzamide](/img/structure/B4700958.png)
![N-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4700976.png)
![4-{[(3-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B4700991.png)
![1-(3,4-dimethylphenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4700994.png)

![3-[3-(2-chlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4701003.png)
![4-[2-(2,5-dimethylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4701008.png)
![7-(difluoromethyl)-N-(4-hydroxyphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4701011.png)